4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide
Description
4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a phenyl group at the 4-position and a 2-phenyl-1,3-thiazol-4-yl moiety linked via an ethyl spacer to the amide nitrogen. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.
The compound’s synthesis likely involves multi-step reactions, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization steps, as seen in related thiazole-containing derivatives (). Analytical characterization would employ techniques such as $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, IR spectroscopy, and mass spectrometry (), with crystallographic tools like SHELX or ORTEP-3 () for structural elucidation if crystallized.
Properties
IUPAC Name |
4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c24-20(13-7-10-17-8-3-1-4-9-17)22-15-14-19-16-25-21(23-19)18-11-5-2-6-12-18/h1-6,8-9,11-12,16H,7,10,13-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBTYOGVFAWIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide typically involves the formation of the thiazole ring followed by the attachment of the phenyl and butanamide groups. One common synthetic route involves the reaction of a thioamide with a haloketone to form the thiazole ring. The reaction conditions often include the use of a polar aprotic solvent like ethyl acetate and a base to facilitate the cyclization . Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, often using reagents like halogens or sulfonyl chlorides
Scientific Research Applications
4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal activities, making it useful in the development of new antimicrobial agents.
Medicine: Its anti-inflammatory and antitumor properties are being explored for potential therapeutic applications.
Industry: Thiazole derivatives are used in the production of dyes, biocides, and fungicides
Mechanism of Action
The mechanism of action of 4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological activity being targeted .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Butanamide Derivatives
Pharmacological and Physicochemical Properties
Thiazole vs. Thiadiazole Derivatives
- Thiazole-Containing Compounds: The 1,3-thiazole ring in the target compound (vs. Thiazoles are also known for metal-chelating properties, which may influence catalytic or enzymatic interactions.
- Chlorophenyl Substitution : The 4-chlorophenyl variant () exhibits increased lipophilicity (logP ~3.5 estimated) compared to the parent phenyl group, enhancing membrane permeability but possibly reducing aqueous solubility .
Amide Linker Variations
- Piperidinyl Modifications : 4-Methoxybutyrylfentanyl () demonstrates that substituting the ethyl spacer with a piperidinyl group significantly alters receptor selectivity, shifting activity toward opioid receptors .
Biological Activity
4-Phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound has the following structural formula:
The biological activity of 4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes that play a role in metabolic pathways, potentially affecting the synthesis of important biomolecules.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing physiological responses such as inflammation and pain perception.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to 4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide have shown activity against various strains of bacteria and fungi.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide | Candida albicans | 2.37 μg/mL |
| 4-Phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide | Staphylococcus aureus | 0.5 μg/mL |
Case Study 1: Antifungal Activity
A study investigated the antifungal properties of thiazole derivatives against Candida species. The results indicated that compounds with similar structures to 4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide exhibited potent antifungal activity, comparable to established antifungal agents like fluconazole. The compounds were effective at inhibiting ergosterol synthesis, a critical component of fungal cell membranes.
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects of thiazole derivatives in animal models. The results demonstrated that the compound reduced inflammatory markers significantly compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.
ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 4-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide is crucial for its development as a therapeutic agent.
| Parameter | Description |
|---|---|
| Absorption | Moderate; influenced by lipophilicity |
| Distribution | Wide distribution in tissues; crosses blood-brain barrier |
| Metabolism | Primarily hepatic; involves cytochrome P450 enzymes |
| Excretion | Renal excretion predominates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
